molecular formula C18H17BrN4O2S B11963743 5-(2-bromophenyl)-4-{[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol

5-(2-bromophenyl)-4-{[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol

Cat. No.: B11963743
M. Wt: 433.3 g/mol
InChI Key: ZQYREOYHKLLJJE-RGVLZGJSSA-N
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Description

“5-(2-bromophenyl)-4-{[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide” is a complex organic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-(2-bromophenyl)-4-{[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide” typically involves multi-step organic reactions. The process may start with the preparation of the triazole ring, followed by the introduction of the bromophenyl and ethoxy-methoxyphenyl groups. Common reagents used in these reactions include hydrazine, bromobenzene derivatives, and aldehydes. The reaction conditions often involve refluxing in organic solvents like ethanol or methanol, with catalysts such as acids or bases to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would require scaling up the laboratory synthesis methods. This involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may target the triazole ring or the bromophenyl group, potentially yielding amines or dehalogenated products.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, triazole derivatives are often studied for their antimicrobial, antifungal, and anticancer properties. This compound may exhibit similar activities, making it a candidate for drug development and biological assays.

Medicine

Medicinal chemistry applications include the development of new pharmaceuticals. The compound’s potential biological activities can be explored for therapeutic purposes, such as targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of “5-(2-bromophenyl)-4-{[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide” would depend on its specific biological target. Generally, triazole derivatives can interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets may include cytochrome P450 enzymes, kinases, or other proteins involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-chlorophenyl)-4-{[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide
  • 5-(2-fluorophenyl)-4-{[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide

Uniqueness

The uniqueness of “5-(2-bromophenyl)-4-{[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide” lies in the presence of the bromophenyl group, which can impart distinct chemical and biological properties compared to its chloro- or fluoro- analogs. The bromine atom can influence the compound’s reactivity, binding affinity, and overall biological activity.

Properties

Molecular Formula

C18H17BrN4O2S

Molecular Weight

433.3 g/mol

IUPAC Name

3-(2-bromophenyl)-4-[(E)-(4-ethoxy-3-methoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C18H17BrN4O2S/c1-3-25-15-9-8-12(10-16(15)24-2)11-20-23-17(21-22-18(23)26)13-6-4-5-7-14(13)19/h4-11H,3H2,1-2H3,(H,22,26)/b20-11+

InChI Key

ZQYREOYHKLLJJE-RGVLZGJSSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=C3Br)OC

Canonical SMILES

CCOC1=C(C=C(C=C1)C=NN2C(=NNC2=S)C3=CC=CC=C3Br)OC

Origin of Product

United States

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